molecular formula C22H37NNaO7S B1140633 CID 171042206 CAS No. 135661-44-8

CID 171042206

货号: B1140633
CAS 编号: 135661-44-8
分子量: 482.6 g/mol
InChI 键: IENDXPSKPJDQKO-RRABGKBLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CID 53446884 is a compound registered in PubChem, a widely used database for chemical structures and biological activities. Based on standard practices in cheminformatics (as outlined in and ), its identity and purity would be validated using techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC). For instance, highlights the use of LC-ESI-MS with collision-induced dissociation (CID) to characterize structurally similar compounds like ginsenosides, suggesting analogous methodologies could apply here .

属性

CAS 编号

135661-44-8

分子式

C22H37NNaO7S

分子量

482.6 g/mol

IUPAC 名称

1-[(E)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid

InChI

InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);/b10-9+;

InChI 键

IENDXPSKPJDQKO-RRABGKBLSA-N

手性 SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O

规范 SMILES

CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O

同义词

2,5-Dioxo-1-[[(9Z)-1-oxo-9-octadecenyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; _x000B_(Z)-2,5-Dioxo-1-[(1-oxo-9-octadecenyl)oxy]-3-pyrrolidinesulfonic Acid Sodium;  Oleic acid N-Hydroxysulfosuccinamide ester sodium salt

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions: CID 53446884 is synthesized by reacting oleic acid with sulfosuccinimidyl esters. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) to dissolve the reactants. The reaction conditions often require a controlled temperature and inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of CID 53446884 involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels .

化学反应分析

Types of Reactions: CID 53446884 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted oleate derivatives and oxidized fatty acid products .

作用机制

CID 53446884 exerts its effects by binding to the CD36 receptor on the surface of microglia. This binding inhibits the transport of fatty acids into cells and disrupts the mitochondrial respiratory chain. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as nitric oxide synthase 2 and cyclooxygenase-2 .

相似化合物的比较

Structural and Functional Analogues

However, we can infer comparisons using related compounds discussed in the literature:

Compound PubChem CID Key Properties Research Findings
BSP 5345 Sulfonated azo dye; inhibitor of organic anion transporters. Inhibits bile acid transport (). Used in substrate specificity studies.
Irbesartan 3749 Angiotensin II receptor antagonist; antihypertensive agent. Inhibits steroid sulfatase activity in enzymatic assays ().
Betulin 72326 Triterpenoid; precursor for betulinic acid. Studied as a scaffold for anti-inflammatory and anticancer derivatives ().
3-O-Caffeoyl Betulin 10153267 Modified triterpenoid with enhanced solubility and bioavailability. Exhibits improved inhibitory activity compared to betulin ().


Key Observations :

Structural modifications, as seen in betulin derivatives (CID 72326 vs. CID 10153267), highlight the importance of functional groups in enhancing bioactivity .

Analytical Techniques: Similar to CID 53446884, compounds like ginsenosides () are characterized using LC-ESI-MS with CID fragmentation, enabling structural elucidation and differentiation of isomers. This underscores the necessity of advanced spectrometry for accurate comparisons .

Pharmacological and Clinical Relevance

While CID 53446884’s therapeutic applications are unspecified, –15 and 18 discuss compounds used in managing chemotherapy-induced diarrhea (CID), such as loperamide and herbal formulations. For example:

  • Probiotics () reduced diarrhea duration in patients by 2.91 days (vs. 4.86 days in controls).
  • Ai Jiu (moxibustion) combined with loperamide () showed superior efficacy in CID prevention compared to monotherapy.

These studies emphasize the need for comparative pharmacokinetic and toxicity profiles, which are absent for CID 53446884 in the provided evidence.

常见问题

Basic Research Questions

Q. How to formulate a focused research question for studying CID 53446884's molecular mechanisms?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with practical and academic goals . Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question, e.g., "How does CID 53446884 modulate [specific pathway] in [cell type] compared to [control compound] under [experimental conditions] over [timeframe]?" . Avoid vague terms and ensure measurability (e.g., quantifiable outcomes like gene expression levels or binding affinity) .

Q. What methodologies are appropriate for primary data collection on CID 53446884's biochemical properties?

  • Methodological Answer : Select methods based on research objectives:

  • Quantitative : High-throughput screening for binding kinetics .
  • Qualitative : Ethnographic interviews for contextualizing lab practices (e.g., handling protocols) .
  • Mixed Methods : Combine spectroscopic analysis (e.g., NMR) with computational docking studies .
    Ensure instrument validation (e.g., calibration curves for assays) and ethical approval for human/animal studies .

Q. How to conduct a rigorous literature review on CID 53446884's existing studies?

  • Methodological Answer :

  • Use Google Scholar and domain-specific databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "CID 53446884 AND (kinase inhibitor OR toxicity)") .
  • Screen abstracts using inclusion/exclusion criteria (e.g., peer-reviewed articles from 2015–2025) .
  • Synthesize findings in a table:
Study IDKey FindingMethodologyLimitations
[Ref 1]IC₅₀ = 2.1 µMX-ray crystallographyNo in vivo data
[Ref 2]Toxicity in hepatocytesRNA-seqSmall sample size

Cite primary sources, avoiding secondary summaries from unreliable platforms .

Advanced Research Questions

Q. How to resolve contradictions in reported efficacy of CID 53446884 across different biological models?

  • Methodological Answer :

  • Perform meta-analysis to quantify heterogeneity (e.g., I² statistic) .
  • Identify confounding variables (e.g., cell line variability, solvent effects) using sensitivity analysis .
  • Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Publish negative results to reduce publication bias .

Q. What experimental design strategies optimize reproducibility for CID 53446884's dose-response studies?

  • Methodological Answer :

  • Use Design of Experiments (DoE) to test multiple variables (e.g., pH, temperature) efficiently .
  • Include internal controls (e.g., reference compounds) and blinded data analysis to reduce bias .
  • Document protocols in detail (e.g., reagent lot numbers, instrument settings) for replication .
  • Share raw data and code via repositories like Zenodo or GitHub .

Q. How to integrate multi-omics data to elucidate CID 53446884's mechanism of action?

  • Methodological Answer :

  • Workflow :

Transcriptomics : RNA-seq to identify differentially expressed genes .

Proteomics : SILAC labeling to quantify protein interaction partners .

Metabolomics : LC-MS to track metabolic pathway disruptions .

  • Use pathway enrichment tools (e.g., DAVID, KEGG) to link omics layers .
  • Apply machine learning (e.g., random forests) to prioritize high-impact targets .

Guidelines for Data Analysis and Reporting

Q. How to address missing or incomplete data in CID 53446884 studies?

  • Methodological Answer :

  • Apply multiple imputation for missing values, ensuring assumptions are tested .
  • Use transparency statements (e.g., CONSORT for clinical data) to report exclusions .
  • Archive intermediate datasets to enable post hoc analysis .

Q. What statistical methods are robust for analyzing CID 53446884's time-series data?

  • Methodological Answer :

  • Time-Series Analysis : Autoregressive integrated moving average (ARIMA) for kinetic profiles .
  • Survival Analysis : Kaplan-Meier curves for toxicity studies .
  • Correct for multiple comparisons using Bonferroni or FDR adjustments .

Ethical and Compliance Considerations

Q. How to ensure ethical compliance in studies involving CID 53446884?

  • Methodological Answer :

  • Obtain approvals from institutional review boards (IRBs) for human/animal studies .
  • Disclose conflicts of interest (e.g., funding sources) in manuscripts .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。